molecular formula C16H17NO6 B12891835 1-[4-(4,5-Dimethoxy-2-nitrophenyl)-2,5-dimethylfuran-3-YL]ethan-1-one CAS No. 88484-93-9

1-[4-(4,5-Dimethoxy-2-nitrophenyl)-2,5-dimethylfuran-3-YL]ethan-1-one

Cat. No.: B12891835
CAS No.: 88484-93-9
M. Wt: 319.31 g/mol
InChI Key: CJKIHKXALRXVLM-UHFFFAOYSA-N
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Description

1-(4-(4,5-Dimethoxy-2-nitrophenyl)-2,5-dimethylfuran-3-yl)ethanone is a complex organic compound with a molecular formula of C16H19NO6. It is characterized by the presence of a furan ring substituted with dimethoxy and nitrophenyl groups, making it a compound of interest in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4,5-Dimethoxy-2-nitrophenyl)-2,5-dimethylfuran-3-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4,5-dimethoxy-2-nitrobenzaldehyde and 2,5-dimethylfuran.

    Condensation Reaction: The aldehyde group of 4,5-dimethoxy-2-nitrobenzaldehyde reacts with the furan ring in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: The resulting intermediate undergoes oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4,5-Dimethoxy-2-nitrophenyl)-2,5-dimethylfuran-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst or under reflux conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(4,5-Dimethoxy-2-nitrophenyl)-2,5-dimethylfuran-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(4-(4,5-Dimethoxy-2-nitrophenyl)-2,5-dimethylfuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: A related compound with similar structural features but different functional groups.

    4,5-Dimethoxy-2-nitrobenzaldehyde: A precursor in the synthesis of the target compound.

    2,5-Dimethylfuran: Another furan derivative with distinct chemical properties.

Uniqueness

1-(4-(4,5-Dimethoxy-2-nitrophenyl)-2,5-dimethylfuran-3-yl)ethanone is unique due to its specific combination of functional groups and its potential applications in various research fields. Its structural complexity and reactivity make it a valuable compound for studying chemical reactions and developing new materials.

Properties

CAS No.

88484-93-9

Molecular Formula

C16H17NO6

Molecular Weight

319.31 g/mol

IUPAC Name

1-[4-(4,5-dimethoxy-2-nitrophenyl)-2,5-dimethylfuran-3-yl]ethanone

InChI

InChI=1S/C16H17NO6/c1-8(18)15-9(2)23-10(3)16(15)11-6-13(21-4)14(22-5)7-12(11)17(19)20/h6-7H,1-5H3

InChI Key

CJKIHKXALRXVLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)C)C(=O)C)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC

Origin of Product

United States

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